molecular formula C6H3F2NO2 B1293642 2,3-Difluoronitrobenzene CAS No. 6921-22-8

2,3-Difluoronitrobenzene

Cat. No.: B1293642
CAS No.: 6921-22-8
M. Wt: 159.09 g/mol
InChI Key: IXIJRPBFPLESEI-UHFFFAOYSA-N
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Description

2,3-Difluoronitrobenzene is an organic compound with the molecular formula C6H3F2NO2. It is a derivative of nitrobenzene where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions. This compound is known for its applications in various fields, including organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoronitrobenzene can be synthesized through the nitration of 2,3-difluorobenzene. The nitration process typically involves the reaction of 2,3-difluorobenzene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoronitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Difluoronitrobenzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules and potential drug candidates.

    Chemical Biology: Researchers use this compound in studies involving enzyme inhibition and protein labeling.

Mechanism of Action

The mechanism of action of 2,3-difluoronitrobenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the electron-withdrawing effects of the fluorine and nitro groups facilitate the attack of nucleophiles on the benzene ring. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoronitrobenzene: Similar in structure but with fluorine atoms at the 2 and 4 positions.

    2,5-Difluoronitrobenzene: Fluorine atoms at the 2 and 5 positions.

    3,4-Difluoronitrobenzene: Fluorine atoms at the 3 and 4 positions.

Uniqueness

2,3-Difluoronitrobenzene is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and the types of reactions it undergoes. The electron-withdrawing effects of the fluorine atoms at the 2 and 3 positions make it particularly reactive towards nucleophilic substitution reactions compared to its isomers .

Properties

IUPAC Name

1,2-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3F2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIJRPBFPLESEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219240
Record name 1,2-Difluoro-3-nitrobenzene
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Molecular Weight

159.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6921-22-8
Record name 1,2-Difluoro-3-nitrobenzene
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Record name 1,2-Difluoro-3-nitrobenzene
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Record name 1,2-Difluoro-3-nitrobenzene
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Record name 1,2-difluoro-3-nitrobenzene
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Record name 1,2-Difluoro-3-nitrobenzene
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Synthesis routes and methods

Procedure details

To a solution of 2,3-difluoroaniline (5.0 g, 38 mmol) in aqueous tetrafluoroboric acid (48%, 18 ml) was added sodium nitrite (3.9 g, 57 mmol) over 20 min while cooling in an ice/salt bath. After 1 h the mixture was filtered and washed successively with aqueous tetrafluoroboric acid and a mixture of acetone/diethyl ether (40:60). The precipitate was added to a mixture of copper (8.0 g, 121 mmol) and sodium nitrite (39 g, 570 mmol) in water (90 ml) over 20 min. After 1 h the mixture was acidified with concentrated sulphuric acid, extracted with ethyl acetate and evaporated in vacuo. The residue was purified by flash chromatography on silica (eluant EtOAc:pet. ether 20:80); yield 1.4 g (25%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
39 g
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Name
copper
Quantity
8 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,4-difluoronitrobenzene?

A1: 2,4-Difluoronitrobenzene has the molecular formula C6H3F2NO2 and a molecular weight of 159.09 g/mol.

Q2: What spectroscopic data are available for characterizing difluoronitrobenzenes?

A2: Researchers commonly employ infrared (IR) spectroscopy, 1H-NMR, 13C-NMR, and 19F-NMR to characterize the structure of difluoronitrobenzenes. Mass spectrometry (MS) is also used to confirm molecular weight and fragmentation patterns. [, , , , , ]

Q3: Are there any notable features in the IR spectrum of 3-fluoro-4-nitrophenol?

A3: Yes. The IR spectrum of 3-fluoro-4-nitrophenol, synthesized from 2,4-difluoronitrobenzene, clearly shows the presence of the hydroxyl group. []

Q4: How does the conformation of difluoronitrobenzenes vary?

A4: The conformation depends on the isomer. For example, 3,5-difluoronitrobenzene is planar [], while 2,6-difluoronitrobenzene is nonplanar with the nitro group rotated out of the benzene ring plane due to steric hindrance from the ortho fluorine atoms. []

Q5: What is known about the internal rotation of the nitro group in 3,5-difluoronitrobenzene?

A5: Gas-phase electron diffraction (GED) studies have shown that the barrier to internal rotation of the nitro group in 3,5-difluoronitrobenzene is significantly lower than theoretical predictions. []

Q6: Is 2,4-difluoronitrobenzene compatible with strong bases?

A6: 2,4-Difluoronitrobenzene can undergo nucleophilic aromatic substitution reactions with strong bases like alkoxides, leading to the displacement of fluorine. [, ]

Q7: Can you describe a common synthetic route to 3,5-dichloro-2,4-difluoroaniline, a key intermediate for teflubenzuron insecticide?

A7: This compound is synthesized via chlorination and reduction of 2,4-difluoronitrobenzene. [, , ]

Q8: How does solvent choice impact the regioselectivity of nucleophilic aromatic substitution reactions with 2,4-difluoronitrobenzene?

A8: Nonpolar solvents favor ortho-selective substitution, potentially due to stabilization of a six-membered polar transition state. []

Q9: What is the role of imidazolidenyl carbene in the synthesis of xanthones and acridones from 3,4-difluoronitrobenzene?

A9: Imidazolidenyl carbene catalyzes the nucleophilic aroylation of 3,4-difluoronitrobenzene with 2-fluorobenzaldehydes, a crucial step in the synthesis of these heterocycles. []

Q10: Can 2,4-difluoronitrobenzene be used as a building block for supramolecular assemblies?

A10: Yes, it can be combined with diamine linkers and n-butylamine to create porous or close-packed supramolecular structures. []

Q11: What computational methods are used to study difluoronitrobenzenes?

A11: Researchers utilize a variety of computational methods, including density functional theory (DFT) calculations (like B3LYP) and ab initio methods like MP2, to study difluoronitrobenzenes. [, ]

Q12: Have computational approaches been used to estimate the thermodynamic properties of difluoronitrobenzene isomers?

A12: Yes, the standard molar enthalpies of formation of difluoronitrobenzene isomers have been estimated using both the Cox empirical scheme and the composite G3MP2B3 computational approach. []

Q13: What are the main applications of difluoronitrobenzenes?

A13: Difluoronitrobenzenes, particularly isomers like 2,4-difluoronitrobenzene, are primarily used as intermediates in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and polymers. [, , , , , , , , ]

Q14: Can you provide specific examples of drugs or insecticides synthesized using difluoronitrobenzene derivatives?

A14: Yes, 2,4-difluoronitrobenzene is a precursor to the benzoylurea insecticide teflubenzuron [, , ] and the oxazolidinone antibiotic linezolid. [, , , , ]

Q15: How is 2,4-difluoro-5-nitrobenzenesulfonic acid used in biochemical research?

A15: This compound, synthesized from 2,4-difluoronitrobenzene, serves as a water-soluble protein cross-linking reagent. []

Q16: What is known about the anaerobic biotransformation of fluoronitrobenzenes?

A16: Studies indicate that fluoronitrobenzenes, including 2,4-difluoronitrobenzene, primarily undergo nitro-reduction under methanogenic conditions. The rate of transformation does not necessarily increase with the number of fluorine substituents. []

Q17: Has the acute toxicity of 2,4-difluoronitrobenzene been evaluated?

A17: Yes, studies in rabbits have investigated the skin irritation potential of 2,4-difluoronitrobenzene, employing the Draize technique for assessment. []

Q18: What are the implications of the thermal instability of N-alkylamino disubstituted nitrobenzenes in alkaline solutions?

A18: At elevated temperatures, unexpected cyclization reactions can occur, leading to the formation of benzimidazole or quinoxaline rings. []

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